

N-Acetylhistidine: A Technical Overview for Researchers and Drug Development Professionals

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An In-depth Examination of N-Acetylhistidine in the Human Metabolome

HMDB ID: HMDB0032055

Introduction

N-acetylhistidine (NAH) is an acetylated derivative of the essential amino acid L-histidine. While it is a well-documented osmolyte in the nervous and ocular tissues of many poikilothermic vertebrates, its role in human physiology is an emerging area of research. Recent metabolomic studies have consistently detected N-acetylhistidine in human biofluids, including blood, urine, and cerebrospinal fluid, sparking interest in its potential physiological and pathological significance in mammals.^[1] This technical guide provides a comprehensive overview of N-acetylhistidine, summarizing quantitative data from the Human Metabolome Database (HMDB) and other sources, detailing experimental protocols for its analysis, and visualizing its known metabolic pathways.

Quantitative Data

N-acetylhistidine has been detected and quantified in various human biofluids. The following tables summarize the available quantitative data, providing a baseline for researchers.

Table 1: Concentration of N-Acetylhistidine in Human Biofluids

Biofluid/Tissue	Condition	Age Group	Concentration	Reference
Urine	Normal	Newborn (0-30 days)	8.13 (3.72-9.89) umol/mmol creatinine	--INVALID-LINK-- [2]
Feces	Normal	Adult (>18 years)	Detected but not Quantified	--INVALID-LINK-- [2]
Blood	Normal	Not Specified	Expected but not Quantified	--INVALID-LINK-- [2]
Cerebrospinal Fluid	Normal	Not Specified	Detected	[1]

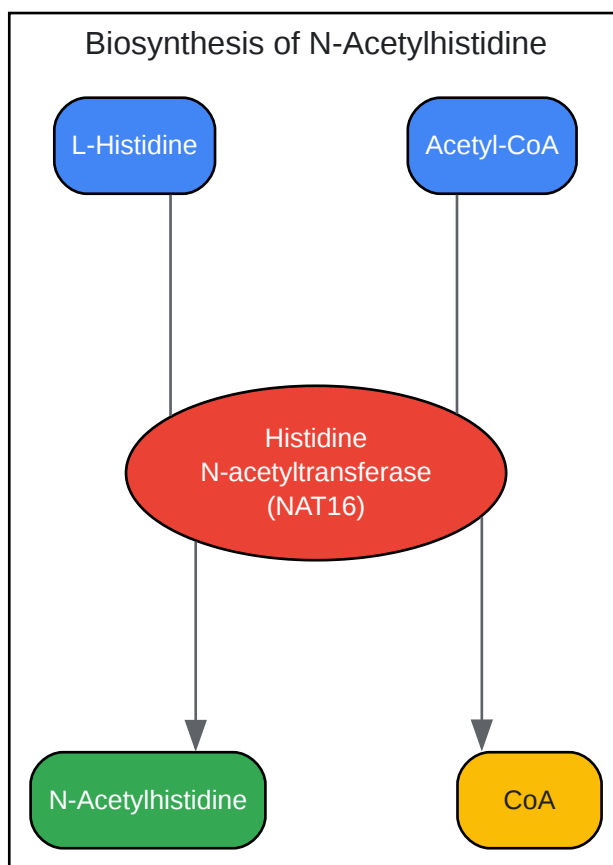
Note: Further studies are required to establish definitive concentration ranges for N-acetylhistidine in a broader range of human populations and conditions.

Metabolic Pathways

The metabolism of N-acetylhistidine in humans involves its synthesis from L-histidine and its subsequent degradation.

Biosynthesis of N-Acetylhistidine

N-acetylhistidine is synthesized via the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of L-histidine. This reaction is catalyzed by the enzyme Histidine N-acetyltransferase (HISAT).[2] In humans, HISAT is encoded by the NAT16 gene.[3][4][5]

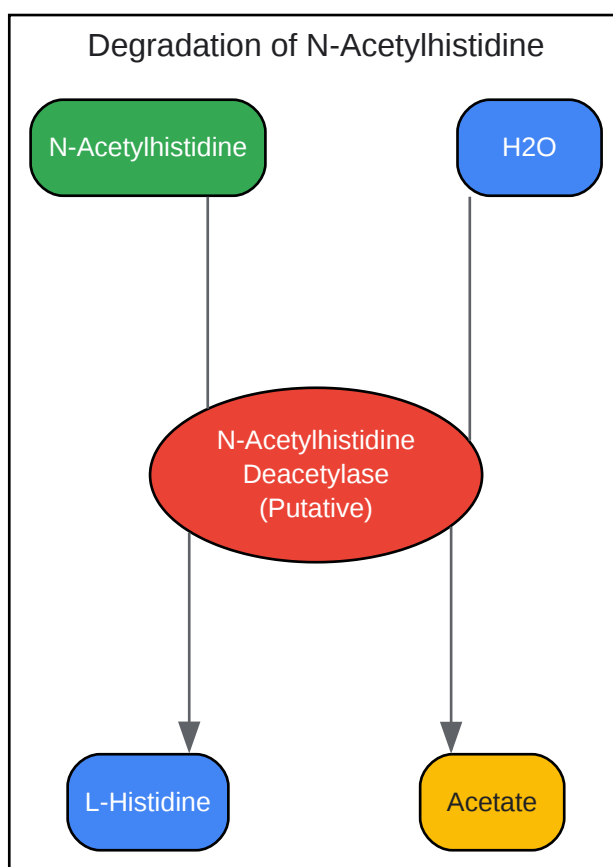


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Biosynthesis of N-acetylhistidine.

Degradation of N-Acetylhistidine

The degradation of N-acetylhistidine is presumed to occur via hydrolysis, yielding L-histidine and acetate. This reaction is likely catalyzed by a deacetylase enzyme.[6] While N-acetylhistidine deacetylase activity has been characterized in other species, the specific human enzyme responsible for this process has not yet been definitively identified. General aminoacylases or other hydrolases may be involved.[6]



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Degradation of N-acetylhistidine.

Potential Biological Roles and Clinical Significance

While the physiological role of N-acetylhistidine in humans is not fully elucidated, several studies suggest its involvement in kidney function. Elevated levels of N-acetylhistidine have been associated with the progression of chronic kidney disease (CKD), and it is considered a potential uremic toxin when present in high concentrations.^{[2][7][8]} The gene encoding its synthesizing enzyme, NAT8, has also been linked to CKD.^{[7][8]}

In non-mammalian vertebrates, N-acetylhistidine plays a crucial role as an osmolyte, particularly in the lens of the eye, where it is involved in a "molecular water pump" mechanism to maintain lens clarity.^[9] Whether a similar, albeit more subtle, role exists in human tissues remains to be investigated.

Experimental Protocols

Accurate quantification of N-acetylhistidine is essential for understanding its physiological and pathological roles. The following sections provide detailed methodologies for its analysis in human biofluids.

Quantification of N-Acetylhistidine in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of amino acids and related compounds in human plasma.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

1. Sample Preparation

- Materials:
 - Human plasma (collected in EDTA or heparin tubes)
 - Internal Standard (IS): Isotope-labeled N-acetylhistidine (e.g., N-acetyl-L- $[^{13}\text{C}_6, ^{15}\text{N}_3]$ histidine)
 - Deproteinizing agent: Acetonitrile (ACN) or Trichloroacetic acid (TCA)
 - Microcentrifuge tubes
 - Vortex mixer
 - Centrifuge
- Procedure:
 - Thaw plasma samples on ice.
 - In a microcentrifuge tube, combine 100 μL of plasma with a known concentration of the internal standard.
 - Add 300 μL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture vigorously for 1 minute.
- Incubate at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

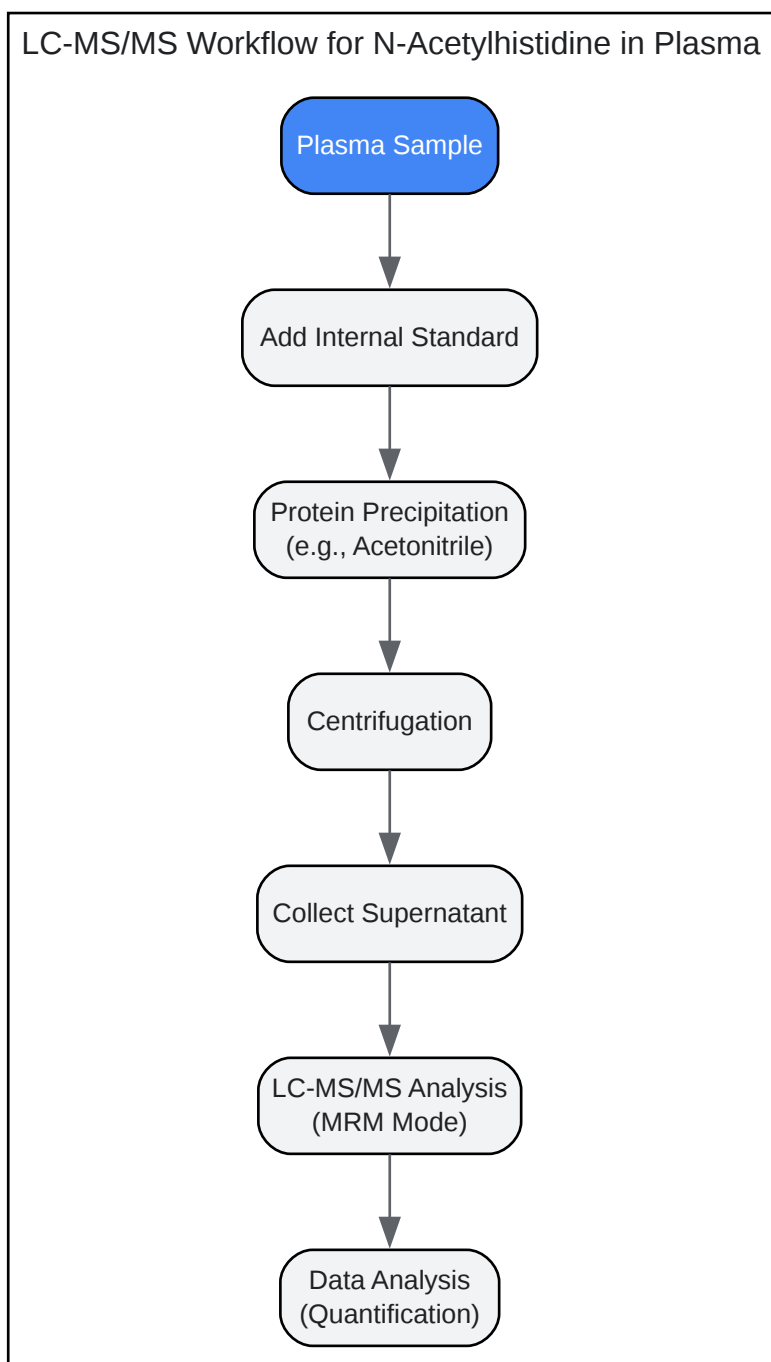
2. LC-MS/MS Analysis

- Instrumentation:
 - Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions (Example):
 - Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate N-acetylhistidine from other plasma components. For example, start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then re-equilibrate.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM) Transitions:
 - N-acetylhistidine: Q1 (precursor ion m/z) -> Q3 (product ion m/z). The exact m/z values should be determined by direct infusion of a standard.

- Internal Standard: Q1 -> Q3 for the isotope-labeled compound.
- Optimize cone voltage and collision energy for each transition to maximize signal intensity.

3. Data Analysis

- Integrate the peak areas for N-acetylhistidine and its internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using standards of known N-acetylhistidine concentrations and their corresponding internal standard.
- Determine the concentration of N-acetylhistidine in the plasma samples by interpolating their peak area ratios on the calibration curve.



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LC-MS/MS workflow for N-acetylhistidine.

Quantification of N-Acetylhistidine in Human Urine by ^1H -NMR Spectroscopy

This protocol is based on established methods for NMR-based metabolomics of urine.[\[14\]](#)[\[15\]](#)

1. Sample Preparation

- Materials:
 - Human urine
 - Phosphate buffer (e.g., 0.2 M, pH 7.4) containing a known concentration of an internal standard (e.g., TSP or DSS) and D₂O.
 - Microcentrifuge tubes
 - Centrifuge
 - NMR tubes
- Procedure:
 - Thaw urine samples to room temperature.
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to remove particulate matter.
 - In an NMR tube, mix 540 µL of the urine supernatant with 60 µL of the phosphate buffer/internal standard solution.
 - Vortex briefly to ensure thorough mixing.

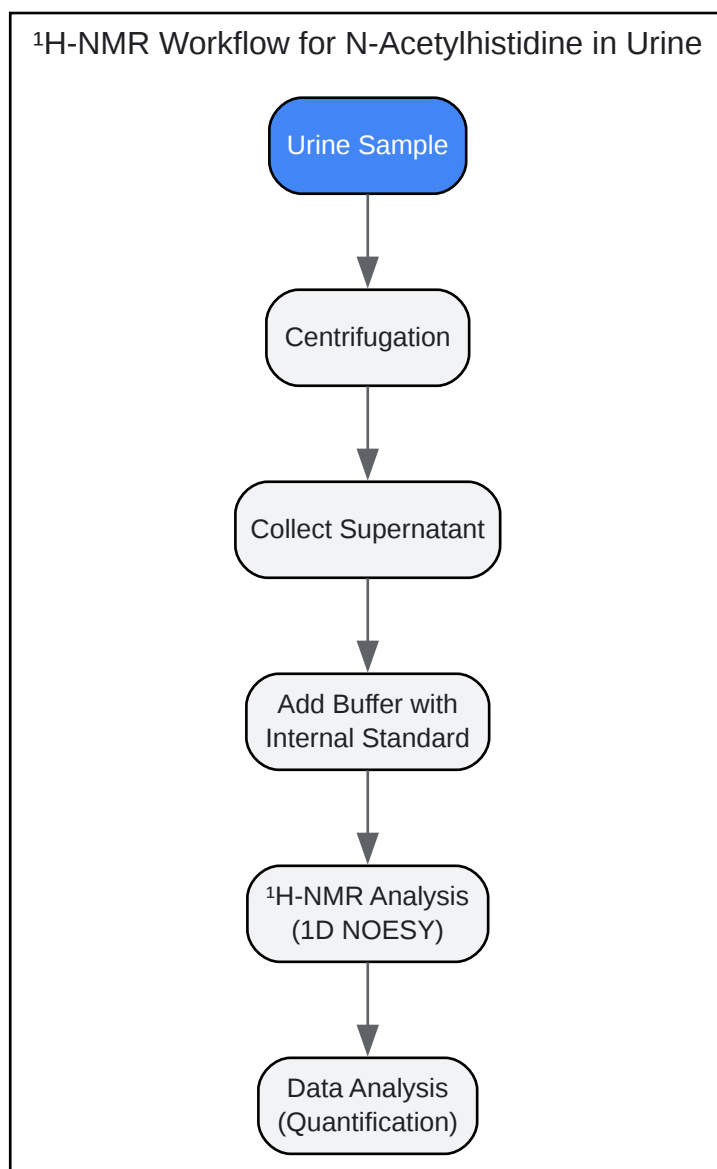
2. ¹H-NMR Spectroscopy

- Instrumentation:
 - High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Acquisition Parameters (Example):
 - Pulse Sequence: 1D NOESY with presaturation for water suppression (e.g., noesygppr1d).

- Temperature: 298 K.
- Number of Scans: 64-128 (depending on desired signal-to-noise).
- Relaxation Delay: 4 seconds.
- Mixing Time: 10-100 ms.
- Spectral Width: 12-16 ppm.

3. Data Analysis

- Processing:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
 - Reference the spectra to the internal standard signal (e.g., TSP at 0.0 ppm).
- Quantification:
 - Identify the characteristic resonance signal for the acetyl group of N-acetylhistidine (a singlet).
 - Integrate the area of this peak.
 - Calculate the concentration of N-acetylhistidine relative to the known concentration of the internal standard using the following formula:
 - $\text{Concentration_NAH} = (\text{Integral_NAH} / \text{Number of Protons_NAH}) * (\text{Number of Protons_IS} / \text{Integral_IS}) * \text{Concentration_IS}$



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¹H-NMR workflow for N-acetylhistidine.

Conclusion

N-acetylhistidine is an endogenous metabolite present in human biofluids, with emerging links to kidney function and disease. While its biosynthesis is established, further research is needed to fully characterize its degradation pathway and physiological roles in humans. The provided experimental protocols offer a foundation for accurate and reproducible quantification of N-acetylhistidine, which will be crucial for advancing our understanding of this intriguing molecule

in health and disease. The development of targeted studies will be instrumental in elucidating its potential as a biomarker and its involvement in human metabolic and signaling pathways.

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